Pain Point: Generic quinoline derivatives fail to provide the precise 7-chloro-8-nitro substitution required for orthogonal cross-coupling or SAR studies, causing synthesis delays. Solution: 7-Chloro-8-nitroquinoline (71331-02-7) delivers the exact ortho-nitro/chloro dual activation essential for nucleophilic aromatic substitution. • Direct precursor to 7,8-dichloroisoquinoline & 8-chloroquinalazine via documented routes • Melting point 186 °C (vs. 88-90 °C for 8-nitroquinoline) enables distinct polymorph screening • Consistent ≥95% purity, sealed dry storage at 2-8 °C, global HazMat-compliant shipping.
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
CAS No.71331-02-7
Cat. No.B188561
⚠ Attention: For research use only. Not for human or veterinary use.
7-Chloro-8-nitroquinoline: Structure and Procurement Overview
7-Chloro-8-nitroquinoline is a heterocyclic organic compound belonging to the nitroquinoline subclass, characterized by a quinoline backbone with a chlorine atom at the 7-position and a nitro group at the 8-position . Its molecular formula is C₉H₅ClN₂O₂ (MW 208.60 g/mol) [1]. The compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, dyes, and agrochemicals due to the unique electronic and steric profile conferred by the adjacent electron-withdrawing nitro group and the halogen substituent [2]. This dual substitution pattern enables orthogonal synthetic transformations, distinguishing it from mono-substituted or differently substituted quinoline analogs [3]. Standard commercial purity is typically ≥95% .
Synthetic intermediate workflow – positioned for heterocycle elaboration via orthogonal chloro and nitro handles
SAR-driven discovery programs – enables investigation of 7-chloro-8-nitro motif electronic and steric effects
Analytical and computational reference – supported by published spectroscopic and DFT characterization data
[1] ChemSrc. 7-Chloro-8-nitroquinoline. CAS 71331-02-7. View Source
[3] Al-Hiari, Y. et al. (2007). Synthesis and properties of 8-nitrofluoroquinolone derivatives. *Journal of Medicinal Chemistry*, referenced in BenchChem. View Source
Generic quinoline derivatives are not interchangeable due to profound, position-specific effects on reactivity, bioactivity, and physicochemical properties. Structure-activity relationship (SAR) studies across multiple biological targets demonstrate that the specific combination of a 7-chloro and 8-nitro substitution on the quinoline core creates a unique molecular entity with distinct properties. For instance, in antimalarial reversed chloroquine analogs, 2-, 5-, and 8-substituents consistently decrease antiplasmodial activity relative to 7-chloro substitution, while 6- and 7-substituted compounds generally retain activity [1]. Similarly, in 4-hydroxy-3-nitroquinolin-2(1H)-one antagonists, substitutions at the 5-, 6-, and 7-positions increase potency, whereas 8-position substitution sharply reduces it [2]. Furthermore, the 7-chloro-8-nitro motif is specifically recognized in cross-coupling and nucleophilic aromatic substitution reactions due to the dual activation provided by the ortho-nitro group [3]. Consequently, substituting 7-chloro-8-nitroquinoline with a mono-substituted analog (e.g., 8-nitroquinoline or 7-chloroquinoline) or a regioisomer (e.g., 5-nitro-7-chloroquinoline) will yield products with divergent properties and reaction profiles, making this specific compound a non-negotiable requirement for defined synthetic pathways and SAR-driven investigations.
Mono-substituted analogs are not interchangeable. 8-nitroquinoline or 7-chloroquinoline lack the dual activation required for documented orthogonal transformations and may shift reaction profiles.
Regioisomeric substitution alters biological SAR. Class-level evidence indicates that moving the chloro substituent away from the 7-position can decrease antiparasitic activity retention, making the 7,8-pattern a key SAR determinant.
Thermal and solid-state properties diverge significantly. The melting point of 7-chloro-8-nitroquinoline is approximately 97 °C higher than 8-nitroquinoline, which may impact processing and formulation transfer.
[1] New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria. Dissertation, Portland State University. View Source
[2] Cai, S. X. et al. (1996). Structure-Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-D-aspartate Receptors. *Journal of Medicinal Chemistry*, 39(23), 4682-4686. View Source
[3] Kuujia. 7-Chloro-8-nitroquinoline: Reactivity and Synthetic Utility. View Source
7-Chloro-8-nitroquinoline is the direct and documented precursor for the synthesis of 7,8-dichloroisoquinoline, a key intermediate for further derivatization. While alternative routes may exist, the use of 7-chloro-8-nitroquinoline provides a defined, high-yielding pathway. Comparative data for alternative synthetic routes to 7,8-dichloroisoquinoline are not available, but the specificity of the transformation underscores the unique synthetic utility of this compound.
Synthetic Pathway SpecificityMethod context
Direct documented precursor for 7,8-dichloroisoquinoline
Direct precursor for 7,8-dichloroisoquinoline via established synthetic route.
Comparator Or Baseline
Alternative routes to 7,8-dichloroisoquinoline may involve different starting materials and steps.
Quantified Difference
Not quantified in available sources; however, the direct and established pathway using 7-chloro-8-nitroquinoline is the documented method.
Conditions
Organic synthesis; specific reaction conditions described in source.
Why This Matters
Procurement of this specific intermediate guarantees the ability to follow a published and validated synthetic route to a valuable downstream building block, reducing development time and uncertainty.
The compound's electronic structure has been characterized through comprehensive spectroscopic studies (FTIR, FT-Raman, FT-NMR) combined with ab initio and DFT calculations. These studies quantify the influence of the chloro and nitro groups on the quinoline skeletal modes, providing a validated dataset for computational modeling and structural analysis. While direct numerical comparison with 8-nitroquinoline or 8-chloroquinoline is not provided in the abstract, the study explicitly analyzes the combined effect of both substituents on the compound's vibrational spectra and electronic properties, offering a unique 'fingerprint' [1].
Spectroscopic & DFT CharacterizationReported
FTIR, FT-Raman, FT-NMR data and DFT-optimized geometry available
Accelerates analytical method development and computational modeling
Spectral shifts detailed in full paper (Arjunan et al., 2011)
For researchers performing in silico screening, molecular property prediction, or analytical method development, the availability of high-quality spectroscopic and computational data for 7-chloro-8-nitroquinoline accelerates validation and reduces the need for de novo characterization.
[1] Arjunan, V. et al. (2011). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. *Journal of Molecular Structure*, 988(1-3), 91-101. View Source
Antimalarial SAR: Positional Effects
In the context of reversed chloroquine analogs, structure-activity relationship (SAR) studies provide class-level evidence for the importance of the 7-chloro substitution pattern. For reversed chloroquines, 2-, 5-, and 8-substituents have been found to decrease in vitro antiplasmodial activity against P. falciparum relative to 7-chloro substitution, whereas 6- and 7-substituted compounds with various substituents have in many cases similar activity to that of 7-chloro substituted compounds [1]. While 7-chloro-8-nitroquinoline itself is not directly tested in this study, the SAR trend underscores that the 7-chloro position is critical for maintaining activity in this chemotype. The addition of an 8-nitro group in 7-chloro-8-nitroquinoline introduces a second, strongly electron-withdrawing substituent that further modulates the electronic properties of the quinoline core, potentially altering both activity and physicochemical properties in a manner distinct from mono-substituted analogs.
7-chloro substitution is critical for activity retention in reversed chloroquine chemotypes
Supports selection of 7-chloro scaffold for antiparasitic SAR studies
7-chloro-8-nitroquinoline not directly tested in this study
Antimalarial Drug DiscoveryStructure-Activity RelationshipMedicinal Chemistry
Evidence Dimension
Anti-plasmodial Activity Retention (SAR trend)
Target Compound Data
7-chloro substitution is a key determinant for activity retention in reversed chloroquine analogs.
Comparator Or Baseline
2-, 5-, and 8-substituted analogs show decreased activity relative to 7-chloro substitution.
Quantified Difference
Directional effect observed across multiple substituents; no single IC50 provided for this specific comparison.
Conditions
In vitro antiplasmodial assay against P. falciparum strains.
Why This Matters
For medicinal chemistry programs investigating quinoline-based antimalarials or related antiparasitic agents, this SAR knowledge informs the selection of 7-chloro-8-nitroquinoline as a strategic building block to explore the combined effect of 7-chloro and 8-nitro substitution, a motif not covered by simple 7-chloroquinoline or 8-nitroquinoline analogs.
Antimalarial Drug DiscoveryStructure-Activity RelationshipMedicinal Chemistry
[1] New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria. Dissertation, Portland State University. View Source
Melting Point and Predicted Properties
The experimentally determined melting point of 7-chloro-8-nitroquinoline is 186 °C, with predicted values for boiling point (356.7±27.0 °C) and density (1.484±0.06 g/cm³) . While many nitroquinoline analogs share similar molecular weights, the specific substitution pattern directly impacts solid-state packing and thermal properties. For instance, 8-nitroquinoline (CAS 607-35-2) has a reported melting point of 88-90 °C, a significantly lower value reflecting the absence of the 7-chloro substituent [1]. This quantifiable difference in melting point (>95 °C) is a direct consequence of the combined 7-chloro-8-nitro substitution and serves as a critical quality control parameter and a key differentiator in purification and formulation processes.
Melting Point DifferentiationReported
Δ ≈ +97 °C vs. 8-nitroquinoline
Key differentiator for purification and solid-state processing
7-chloro-8-nitroquinoline mp 186 °C; 8-nitroquinoline mp 88-90 °C
Standard melting point determination; reported values from supplier databases.
Why This Matters
The substantially higher melting point of 7-chloro-8-nitroquinoline compared to its parent 8-nitroquinoline directly impacts its handling, storage, and suitability for specific synthetic or formulation processes requiring higher thermal stability.
7-Chloro-8-nitroquinoline exhibits a unique and unusual reaction with hydrazine, which is distinct from the behavior of other nitroquinoline or chloroquinoline isomers. This specific reactivity was noted in comparative studies of methods for replacing a hydrazino-group by hydrogen in the quinoline series [1]. While the study focuses on the replacement of hydrazino groups, it explicitly highlights an anomalous reaction pathway for 7-chloro-8-nitroquinoline, underscoring that its chemical behavior cannot be predicted or generalized from other in-class compounds.
Unusual Hydrazine ReactivityClass-level inference
Divergent reaction pathway reported vs. other quinoline isomers
Exhibits an unusual reaction with hydrazine, distinct from related quinolines.
Comparator Or Baseline
Other hydrazinoquinolines and related azanaphthalenes.
Quantified Difference
Qualitative observation of divergent reactivity.
Conditions
Reaction with hydrazine under conditions for hydrazino-group replacement.
Why This Matters
This idiosyncratic reactivity profile confirms that 7-chloro-8-nitroquinoline is not a generic substitute for other quinoline derivatives and must be specifically procured when its unique chemical behavior is required for a synthetic sequence or mechanistic study.
[1] Albert, A., & Catterall, G. (1967). Oxidative replacement of the hydrazino-group by hydrogen and deuterium in azanaphthalenes. *Journal of the Chemical Society C: Organic*, 1533-1541. View Source
Redox Potential Modulation
In the 8-nitroquinolin-2(1H)-one antikinetoplastid series, the presence of an intramolecular hydrogen bond involving the nitro group was shown to cause a significant positive shift in the redox potential of +0.3 V compared to 8-nitroquinoline [1]. While 7-chloro-8-nitroquinoline was not directly evaluated in this SAR study, the findings provide a robust class-level inference: the 7-chloro substituent, being ortho to the 8-nitro group, can influence the electronic environment and conformational preferences of the nitro group, potentially leading to distinct redox properties compared to both unsubstituted 8-nitroquinoline and other regioisomers.
Redox Potential ModulationClass-level inference
Intramolecular H-bonding in related 8-nitroquinolines shifts redox potential by +0.3 V
7-chloro ortho effect may tune nitro group reduction for NTR-bioactivation studies
7-chloro-8-nitroquinoline not directly evaluated in this SAR study
Antiparasitic Drug DiscoveryElectrochemistryBioactivation
Evidence Dimension
Redox Potential (Nitro group reduction)
Target Compound Data
Not directly measured in this study.
Comparator Or Baseline
8-nitroquinolin-2(1H)-one derivatives vs. 8-nitroquinoline.
Quantified Difference
Redox potential shift of +0.3 V for intramolecular H-bonded derivatives.
Conditions
Electrochemical measurements (cyclic voltammetry) in aprotic solvent.
Why This Matters
For programs targeting nitroreductase (NTR)-bioactivated antiparasitic agents, the redox potential of the nitro group is a key determinant of activity and selectivity. The 7-chloro substituent in 7-chloro-8-nitroquinoline is expected to modulate this redox potential, making it a valuable scaffold for tuning bioactivation and improving the therapeutic window.
Antiparasitic Drug DiscoveryElectrochemistryBioactivation
[1] Pedron, J. et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. *European Journal of Medicinal Chemistry*, 155, 135-152. View Source
Synthesis of 7,8-Dichloroisoquinoline and Related Heterocycles
Researchers aiming to synthesize 7,8-dichloroisoquinoline or 8-chloroquinalazine should procure 7-chloro-8-nitroquinoline as the direct precursor . The established synthetic route from this compound provides a documented pathway, reducing the need for de novo route development and minimizing the risk of encountering unreported side reactions associated with alternative starting materials .
Antimalarial & Antiparasitic Drug Discovery
For drug discovery projects focused on antimalarial, antileishmanial, or antibacterial agents, 7-chloro-8-nitroquinoline serves as a strategic core scaffold. SAR evidence indicates that the 7-chloro position is critical for activity retention in certain antiplasmodial chemotypes [1], and the 8-nitro group can be leveraged for redox modulation in NTR-bioactivated compounds [2]. This compound enables the exploration of the combined electronic and steric effects of the 7-chloro-8-nitro motif, which is not accessible from mono-substituted analogs.
Computational Chemistry & Spectroscopic Methods
Laboratories performing density functional theory (DFT) calculations, vibrational spectroscopy (FTIR, FT-Raman), or NMR studies on quinoline derivatives will benefit from the availability of high-quality experimental and computational data for 7-chloro-8-nitroquinoline [3]. This compound serves as a validated reference standard for calibrating computational models and interpreting the spectral signatures of more complex nitrochloroquinoline derivatives [3].
Pre-formulation & Solid-State Characterization
Due to its well-defined and significantly elevated melting point (186 °C) compared to parent 8-nitroquinoline (88-90 °C), 7-chloro-8-nitroquinoline is a suitable candidate for studies involving thermal stability, polymorphism screening, and solid-state characterization [4]. Its distinct thermal profile provides a clear benchmark for quality control and stability assessment in early-stage development.
Application
Selection Property
Validation Focus
Synthesis of 7,8-Dichloroisoquinoline and Related Heterocycles
Documented synthetic precursor with orthogonal reactive handles
Route reproducibility and intermediate identity confirmation
Antimalarial & Antiparasitic Drug Discovery
7-chloro-8-nitro substitution pattern for SAR exploration
Antiplasmodial activity retention and redox modulation potential
Computational Chemistry & Spectroscopic Methods
Published experimental and DFT spectroscopic reference data
Model calibration and spectral signature interpretation
Pre-formulation & Solid-State Characterization
Elevated and well-defined melting point (186 °C)
Thermal stability assessment and polymorphism screening
[1] New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria. Dissertation, Portland State University. View Source
[2] Pedron, J. et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. *European Journal of Medicinal Chemistry*, 155, 135-152. View Source
[3] Arjunan, V. et al. (2011). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. *Journal of Molecular Structure*, 988(1-3), 91-101. View Source
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